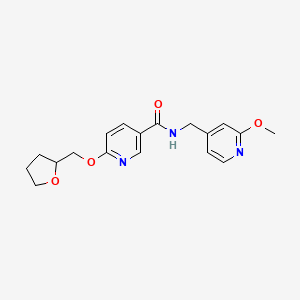

N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Description

N-((2-Methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a nicotinamide derivative featuring two distinct substituents: a (2-methoxypyridin-4-yl)methyl group attached to the amide nitrogen and a (tetrahydrofuran-2-yl)methoxy group at the 6-position of the pyridine ring (Figure 1). Notably, it has been investigated as a SARS-CoV-2 inhibitor, where its design incorporates lipophilic and hydrogen-bonding motifs to enhance binding affinity . The tetrahydrofuran moiety may improve metabolic stability compared to linear ethers, while the 2-methoxypyridine group could influence solubility and target engagement.

Properties

IUPAC Name |

N-[(2-methoxypyridin-4-yl)methyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-23-17-9-13(6-7-19-17)10-21-18(22)14-4-5-16(20-11-14)25-12-15-3-2-8-24-15/h4-7,9,11,15H,2-3,8,10,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNDSDJBMRLQHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)CNC(=O)C2=CN=C(C=C2)OCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Methoxypyridine Moiety: This step involves the methylation of 2-hydroxypyridine to form 2-methoxypyridine.

Attachment of the Methoxypyridine to Nicotinamide: The 2-methoxypyridine is then reacted with a nicotinamide derivative under specific conditions to form the intermediate compound.

Introduction of the Tetrahydrofuran Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its unique structure, which combines a nicotinamide moiety with a methoxy-substituted pyridine and a tetrahydrofuran group. The molecular formula is , and it possesses distinctive chemical properties that enable its application in multiple domains.

Medicinal Chemistry

N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has been investigated for its potential therapeutic properties:

- Anticancer Activity : Research indicates that derivatives of nicotinamide can induce apoptosis in various cancer cell lines. Studies have shown that modifications to the nicotinamide structure can enhance cytotoxicity against specific cancer types. For example, a study revealed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating strong anticancer potential.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokine production in macrophage models. This suggests that N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide may also possess anti-inflammatory properties worth exploring.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for:

- Synthesis of Complex Molecules : N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can be employed as an intermediate in the synthesis of more complex pharmaceutical agents or agrochemicals.

| Synthetic Application | Description |

|---|---|

| Building Block | Used to create more complex derivatives for drug development |

| Reagent | Acts as a reagent in various organic reactions |

Biological Studies

In biological research, this compound can be utilized to probe cellular mechanisms:

- Molecular Interaction Studies : It may bind to specific enzymes or receptors, modulating their activity and providing insights into cellular signaling pathways.

Anticancer Properties Study

A recent study evaluated the cytotoxic effects of various nicotinamide derivatives on breast cancer cell lines. The findings indicated that:

- Compounds with similar structural features to N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide exhibited significant inhibition of cell proliferation.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.3 | Apoptosis induction |

| Compound B | 8.1 | Cell cycle arrest |

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory potential of related compounds, revealing that they effectively inhibited the production of pro-inflammatory cytokines in macrophage models:

| Compound | Cytokine Inhibition (%) | Model Used |

|---|---|---|

| Compound C | 75% | RAW 264.7 |

| Compound D | 60% | THP-1 |

Mechanism of Action

The mechanism of action of N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

2-Methoxypyridine in the target compound may improve solubility relative to naphthalene-based analogs (e.g., ), which exhibit higher logP values due to aromatic bulk.

Structural Analogues: The piperidine-substituted analog () introduces a basic nitrogen, likely increasing aqueous solubility at physiological pH. However, this modification may alter target selectivity compared to the methoxypyridine group.

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity (logP) : The target compound’s logP is estimated to be ~2.5 (predicted), balancing membrane permeability and solubility. In contrast, the naphthalene-containing analog () has a higher logP (~4.0), which may limit bioavailability.

- Metabolic Stability : The tetrahydrofuran group in the target compound is less prone to oxidative metabolism than linear alkyl chains (e.g., ethyl groups in ), suggesting improved half-life.

- Hydrogen-Bonding Capacity : The nicotinamide core and pyridine/methoxy groups provide hydrogen-bond acceptors, critical for target engagement (e.g., protease inhibition in SARS-CoV-2 ).

Biological Activity

N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Pyridine moiety : The 2-methoxypyridin-4-yl group is known for its role in enhancing biological activity through interactions with various biological targets.

- Tetrahydrofuran ring : This component contributes to the compound's solubility and stability.

- Nicotinamide backbone : This part is crucial for the compound's interaction with NAD+-dependent enzymes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide. It has been shown to induce apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : The compound causes cell cycle arrest at the S phase, which prevents cancer cells from proliferating. This was demonstrated in HepG2 liver cancer cells where treatment resulted in a significant increase in S-phase cells compared to controls .

- Apoptosis Induction : The compound activates apoptotic pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. Additionally, it activates caspase-3, a key player in the apoptotic process .

- Mitochondrial Dysfunction : The induction of mitochondrial dysfunction is a critical aspect of its mechanism, leading to increased reactive oxygen species (ROS) and subsequent cell death .

Neuroprotective Effects

In addition to its antitumor activity, N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has shown promise in neuroprotection:

- Protection Against Oxidative Stress : The compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage, which is relevant in conditions such as Parkinson's disease .

- Modulation of Neurotransmitter Systems : Preliminary data suggest that it may influence neurotransmitter levels, potentially offering therapeutic benefits in neurodegenerative disorders .

In Vitro Studies

The efficacy of N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has been assessed through various in vitro assays:

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

This table summarizes the in vitro anti-tumor activity against different cancer cell lines compared to standard treatments like Sunitinib .

In Vivo Studies

While detailed in vivo studies are still limited, early animal model experiments indicate promising results regarding tumor reduction and survival rates when treated with this compound.

Case Study: HepG2 Cells

In a study focusing on HepG2 liver cancer cells, treatment with N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide resulted in significant apoptosis and cell cycle arrest. Flow cytometry analysis revealed that treated cells showed a marked increase in S-phase arrest, indicating effective inhibition of cell proliferation .

Future Directions

Ongoing research aims to further elucidate the structure–activity relationship (SAR) of this compound and explore potential modifications to enhance its efficacy and selectivity against different cancer types and neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for preparing N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of the nicotinamide core. For example:

Nicotinamide Activation : Introduce the tetrahydrofuran-2-yl methoxy group via nucleophilic substitution at the 6-position using a pre-activated tetrahydrofuran derivative (e.g., THF-2-yl mesylate) under basic conditions (e.g., K₂CO₃ in DMF) .

Methylpyridine Coupling : Attach the (2-methoxypyridin-4-yl)methyl group via reductive amination or Suzuki-Miyaura cross-coupling, depending on the availability of boronic ester intermediates. Pd(PPh₃)₄ is often used as a catalyst for coupling reactions .

Purification : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.2 ppm, pyridine aromatic protons at δ 7.0–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy < 5 ppm .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies are effective for resolving crystallographic ambiguities in derivatives of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) for structure refinement. For challenging cases (e.g., disordered tetrahydrofuran rings):

Apply Twinning and HKLF 5 commands to model overlapping electron densities .

Use ISOR and DELU restraints to stabilize thermal motion parameters in flexible moieties .

- Complementary Techniques : Pair crystallography with DFT-optimized molecular geometries (e.g., Gaussian 16) to validate bond lengths and angles .

Q. How can structure-activity relationship (SAR) studies be designed to probe the biological relevance of the tetrahydrofuran substituent?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modified tetrahydrofuran groups (e.g., ring-opened diols, substituted THF analogs) .

- Biological Assays :

- Enzyme Inhibition : Test against target enzymes (e.g., kinases) using fluorescence-based assays (IC₅₀ determination).

- Cellular Uptake : Measure permeability via Caco-2 monolayer assays, comparing logP values of analogs .

- Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic properties (Hammett σ, π parameters) with activity .

Q. What are the challenges in analyzing metabolic stability of this compound in vitro, and how can they be mitigated?

- Methodological Answer :

- Microsomal Assays :

Incubation Conditions : Use pooled human liver microsomes (HLM) with NADPH regeneration systems. Monitor degradation via LC-MS/MS .

Metabolite Identification : Employ UPLC-QTOF-MS with MSE data acquisition to detect hydroxylated or demethylated products .

- Troubleshooting :

- Matrix Effects : Include blank controls to distinguish compound degradation from background noise .

- Enzyme Inhibition : Pre-test for CYP450 inhibition to avoid false stability readings .

Data Contradiction Analysis

Q. How should conflicting NMR data for the tetrahydrofuran moiety be resolved?

- Methodological Answer :

- Variable Temperature NMR : Acquire spectra at 25°C and −40°C to assess conformational flexibility (e.g., THF ring puckering) .

- 2D NMR : Use HSQC and HMBC to assign overlapping proton signals (e.g., THF methine protons vs. pyridine protons) .

- Cross-Validation : Compare with computational NMR predictions (e.g., ACD/Labs or MestReNova) .

Experimental Design Considerations

Q. What solvent systems are optimal for solubility challenges in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.